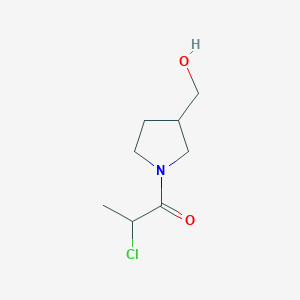
1-(3-Hydroxymethylpyrrolidin-1-yl)-2-chlorpropan-1-on
Übersicht
Beschreibung
2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „1-(3-Hydroxymethylpyrrolidin-1-yl)-2-chlorpropan-1-on“:
Pharmazeutische Forschung
Diese Verbindung dient als wichtiger Baustein bei der Synthese innovativer pharmazeutischer Verbindungen. Seine einzigartige chemische Struktur und Eigenschaften ermöglichen es Forschern, neue Wege in der Medikamentenentwicklung zu erforschen, die möglicherweise zu Durchbrüchen bei der Behandlung verschiedener Gesundheitszustände führen .
Agrochemische Innovation
Im Bereich der Agrochemikalien findet diese Verbindung Anwendung als Schlüsselzwischenprodukt bei der Herstellung fortschrittlicher Pflanzenschutzmittel .
Chemische Synthese
Die Verbindung wird in chemischen Syntheseprozessen eingesetzt, insbesondere bei der Herstellung von Pyrrolidinderivaten, die potente Inhibitoren in der medizinischen Chemie sind .
Arzneimittelforschung
Der fünfgliedrige Pyrrolidinring, der Teil der Struktur dieser Verbindung ist, wird von Medizinalchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten .
Therapeutisches Potenzial
Es wurden Forschungsarbeiten zu Derivaten dieser Verbindung hinsichtlich ihrer Antitumoraktivität gegen Krebszelllinien durchgeführt, was auf ihr Potenzial in der Krebstherapie hindeutet .
Biologische Aktivität
2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one, a compound with the molecular formula CHClNO, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structure of 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one features a chloro group attached to a propanone backbone, with a hydroxymethyl-pyrrolidine moiety. The compound exhibits a molecular weight of approximately 179.66 g/mol. Its structural characteristics suggest potential interactions with biological targets, which are critical for its pharmacological effects.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 179.66 g/mol |
| CAS Number | Not specified |
Pharmacological Studies
Pharmacological studies on related compounds provide insights into the potential effects of 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one:
- Anticancer Properties : Research indicates that pyrrolidine derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially through anti-inflammatory mechanisms or by promoting neuronal survival under stress conditions .
Case Studies
While specific case studies directly involving 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one are scarce, analogous compounds have been investigated:
- Study on Pyrrolidine Derivatives : A study highlighted a series of pyrrolidine-based compounds that exhibited potent antiviral activity against Hepatitis C virus (HCV) by inhibiting NS5B polymerase activity, suggesting a similar action might be expected from 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one .
Table 2: Summary of Biological Activities
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6(9)8(12)10-3-2-7(4-10)5-11/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSWNTIWCXWOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















